Product packaging for Clofarabine triphosphate(Cat. No.:CAS No. 134646-41-6)

Clofarabine triphosphate

Cat. No.: B118624
CAS No.: 134646-41-6
M. Wt: 543.62 g/mol
InChI Key: ILZCVFJUTWHERD-AYQXTPAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clofarabine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClFN5O12P3 and its molecular weight is 543.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClFN5O12P3 B118624 Clofarabine triphosphate CAS No. 134646-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZCVFJUTWHERD-AYQXTPAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432746
Record name CLOFARABINE TRIPHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134646-41-6
Record name CLOFARABINE TRIPHOSPHATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofarabine triphosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Cellular Pharmacokinetics and Intracellular Metabolism of Clofarabine to Its Triphosphate Form

Impact of SAMHD1 on Clofarabine (B1669196) Triphosphate Levels

The sterile alpha motif and HD-domain containing protein 1 (SAMHD1) has been identified as a key enzyme that can negatively regulate the intracellular levels of clofarabine triphosphate. SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that hydrolyzes dNTPs into their corresponding deoxynucleosides and inorganic triphosphate. nih.govmdpi.com

Biochemical studies have shown that clofarabine-5'-triphosphate is a substrate for SAMHD1. wikipedia.orgnih.gov The hydrolysis of this compound by SAMHD1 effectively reduces the intracellular pool of the active drug, which can limit its cytotoxic effects. wikipedia.org This enzymatic degradation represents a potential mechanism of resistance to clofarabine. The catalytic mechanism of SAMHD1 involves a bi-metallic iron-magnesium center that facilitates the hydrolysis of the phosphoester bond. nih.gov The substrate specificity of SAMHD1 is influenced by allosteric regulation by other dNTPs. nih.gov

Molecular and Cellular Mechanisms of Action of Clofarabine Triphosphate

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

The primary cytotoxic effect of clofarabine (B1669196) is attributed to its potent inhibition of DNA synthesis. nih.gov This occurs as clofarabine triphosphate directly competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active sites of DNA polymerases. drugbank.comapexbt.com Furthermore, the incorporation of clofarabine monophosphate into the DNA strand leads to the cessation of chain extension, thereby halting the replication process. patsnap.com

This compound acts as a competitive inhibitor of DNA polymerases, enzymes crucial for DNA replication and repair. drugbank.comnih.gov Its affinity for certain polymerases is comparable to or even greater than that of the natural substrate, dATP, making it an effective inhibitor of DNA synthesis. drugbank.com

This compound is a potent inhibitor of DNA polymerase α, a key enzyme in the initiation of DNA replication. nih.govoncohemakey.com It competitively inhibits the incorporation of dATP, with studies indicating a Ki value of approximately 1 μM for this compound, while the Km for dATP is 4 μM. oncohemakey.com This demonstrates a strong inhibitory effect on the function of DNA polymerase α. oncohemakey.com The inhibition of this enzyme contributes significantly to the immediate and sustained cessation of DNA synthesis observed in cells treated with clofarabine. oncohemakey.com

Inhibition of DNA Polymerase α by this compound
CompoundEnzymeInhibition Constant (Ki)Substrate Michaelis Constant (Km)
This compoundDNA Polymerase α~1 μM-
dATPDNA Polymerase α-4 μM

In contrast to its potent inhibition of DNA polymerases α and ε, this compound is a weak inhibitor of DNA polymerase β and DNA polymerase γ. oncohemakey.com DNA polymerase β is involved in DNA repair, while DNA polymerase γ is responsible for the replication of mitochondrial DNA. oncohemakey.com The weaker inhibition of these polymerases suggests a degree of selectivity in the action of this compound, primarily targeting the key enzymes of nuclear DNA replication. oncohemakey.com

Beyond the competitive inhibition of DNA polymerases, the incorporation of clofarabine monophosphate into the growing DNA strand represents another critical mechanism for halting DNA synthesis. patsnap.comapexbt.com

Once incorporated into the DNA strand, clofarabine monophosphate can terminate chain elongation. patsnap.com Studies have shown that DNA polymerase α's ability to add subsequent nucleotides is significantly hindered after the incorporation of clofarabine. oncohemakey.com For instance, the Km for adding a dGTP after a clofarabine monophosphate was found to be 100-fold greater than after a dAMP. oncohemakey.com This indicates a profound difficulty in extending the DNA chain, leading to effective termination. oncohemakey.com

Interestingly, there is evidence suggesting that the position of clofarabine incorporation can be both internal and terminal. apexbt.comoncohemakey.com While some studies highlight significant chain termination, which would imply terminal positioning, other research indicates that at lower concentrations, a majority of clofarabine is found in internal positions within the DNA strand. oncohemakey.com This suggests that while single incorporations may not always immediately halt synthesis, the presence of the analog within the DNA strand likely disrupts its structure and function, ultimately contributing to cytotoxicity. oncohemakey.com The incorporation of two successive clofarabine molecules would result in one internal and one terminal placement. oncohemakey.com

Positional Integration of Clofarabine Monophosphate in DNA
FindingImplicationReference
Significant chain termination by DNA polymerase α.Primarily terminal incorporation leading to immediate halt of synthesis. oncohemakey.com
At low concentrations, >80% of clofarabine is incorporated internally.Internal incorporation may not immediately terminate the chain but disrupts DNA. oncohemakey.com

Termination of DNA Chain Elongation by Incorporated Clofarabine Monophosphate

Consequences for DNA Replication Fork Progression

The incorporation of this compound into elongating DNA strands serves as a critical mechanism of its cytotoxic action. This event directly interferes with the progression of the DNA replication fork, the complex machinery responsible for duplicating the genome. When DNA polymerases incorporate clofarabine monophosphate (after cleavage of the triphosphate), it can lead to the premature termination of DNA chain elongation. patsnap.com This is because the sugar moiety of clofarabine, an arabinose analog, differs from the natural deoxyribose, creating a structure that hinders the addition of the next nucleotide.

This interruption of DNA synthesis results in stalled replication forks. ebrary.net Cells possess intricate checkpoint pathways to monitor and respond to such replication blocks. ebrary.net However, under the high-intensity replication stress induced by this compound, these stalled forks may fail to restart, leading to an irreversible arrest in the S-phase of the cell cycle. researchgate.net The collapse of these replication forks can generate DNA strand breaks, which are highly toxic lesions that can trigger programmed cell death, or apoptosis. patsnap.commdpi.com

Inhibition of Ribonucleotide Reductase (RNR) by this compound

This compound is a potent inhibitor of ribonucleotide reductase (RNR), the essential enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). patsnap.comselleckchem.com This reaction is the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the fundamental building blocks for DNA replication and repair. mdpi.com By inhibiting RNR, this compound effectively chokes off the supply of necessary precursors for DNA synthesis, further impeding the proliferation of rapidly dividing cancer cells. patsnap.commit.edu The IC50 value for this compound's inhibition of RNR has been reported to be as low as 65 nM, indicating its high potency. selleckchem.com

Allosteric Inhibition of Ribonucleotide Reductase Subunits

Research has demonstrated that this compound binds to the activity (A) site on the α subunit. pnas.orgnih.gov This binding is distinct from the catalytic site where the natural substrates bind. The binding of this compound to the activity site induces a significant conformational change in the α subunit, causing it to oligomerize into a kinetically stable, inactive hexameric state. pnas.orgnih.gov This alteration of the enzyme's quaternary structure effectively shuts down its catalytic function. pnas.org Studies using a mutant form of the α subunit with an altered activity site showed resistance to inhibition by this compound, confirming that it binds specifically to this allosteric site. mit.edunih.gov

Table 1: Kinetic Parameters of RNR Inhibition

Inhibitor Target Site on RNR α Subunit Inhibition Type Ki Value

Depletion of Intracellular Deoxynucleotide Triphosphate (dNTP) Pools

A direct and critical consequence of RNR inhibition by this compound is the depletion of the intracellular pools of all four dNTPs (dATP, dCTP, dGTP, and dTTP). mit.edunih.gov Since RNR is responsible for the de novo production of the precursors for these essential molecules, its inactivation leads to a sharp decline in their availability within the cell. nih.gov This depletion of dNTPs further cripples the cell's ability to synthesize new DNA, reinforcing the cell cycle arrest and cytotoxic effects initiated by the drug. patsnap.com

Studies investigating the specific effects of clofarabine on dNTP pools have shown a differential impact. In particular, treatment of myeloid leukemia cells with clofarabine resulted in a marked intracellular decrease in the levels of deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP). nih.gov

Table 2: Observed Effect of Clofarabine on Specific dNTP Pools in K562 Myeloid Leukemia Cells

dNTP Pool Effect of Clofarabine Treatment Reference
dATP Intracellular Decrease nih.gov
dGTP Intracellular Decrease nih.gov
dCTP Not Reported

The depletion of the endogenous dNTP pools, particularly dATP, creates a self-potentiating mechanism that enhances the efficacy of this compound. nih.gov this compound, as a dATP analog, competes with the natural dATP for incorporation into DNA by DNA polymerases. iiarjournals.org By inhibiting RNR and thereby reducing the intracellular concentration of dATP, this compound effectively lowers its own competition. mit.edu This increased ratio of this compound to dATP makes it more likely that the fraudulent nucleotide will be incorporated by DNA polymerases, intensifying the inhibition of DNA synthesis and chain termination. nih.gov

Modulation and Inhibition of DNA Repair Pathways

Beyond its effects on DNA synthesis, this compound also interferes with the cell's ability to repair DNA damage. patsnap.com Cancer cells often rely on robust DNA repair mechanisms to survive the genetic instability associated with rapid proliferation. patsnap.com Clofarabine disrupts these crucial repair pathways. patsnap.com One proposed mechanism is the incorporation of clofarabine monophosphate into the DNA strand during the repair process itself. iiarjournals.org This action can stall the repair machinery, leaving lesions unresolved and leading to the accumulation of DNA damage, which ultimately contributes to the induction of apoptosis. ciccialab.com By inhibiting DNA repair, clofarabine can make cancer cells more vulnerable to the damage caused by the drug itself or by other co-administered therapies. patsnap.comselleckchem.com

Disruption of Mitochondrial Integrity and Induction of Programmed Cell Death

A significant aspect of this compound's mechanism of action is its ability to directly impact mitochondrial function, leading to the initiation of programmed cell death, or apoptosis. pharmacology2000.compatsnap.com

This compound disrupts the integrity of the mitochondrial membrane. pharmacology2000.comdrugbank.com This leads to mitochondrial outer membrane permeabilization, a critical event in the intrinsic pathway of apoptosis. patsnap.comnih.gov The disruption of the mitochondrial membrane's impermeability is a key step that precedes the release of pro-apoptotic factors into the cytoplasm. researchgate.net

Following the permeabilization of the mitochondrial membrane, several pro-apoptotic proteins are released from the mitochondrial intermembrane space into the cytosol. pharmacology2000.compatsnap.com Key proteins released in this process include Cytochrome C and Apoptosis-Inducing Factor (AIF). drugbank.comoncohemakey.com The release of these factors is a direct consequence of the mitochondrial damage induced by this compound and serves as a crucial signal for the execution of apoptosis. pharmacology2000.comnih.gov

The release of Cytochrome C into the cytoplasm triggers the formation of the apoptosome, a protein complex that activates a cascade of proteolytic enzymes known as caspases. patsnap.comnih.gov Specifically, this leads to the activation of initiator caspase-9, which in turn activates executioner caspase-3. nih.gov The activation of this caspase cascade is a central event in the execution phase of apoptosis, leading to the characteristic morphological and biochemical changes of programmed cell death. patsnap.comnih.gov this compound has been shown to activate Apaf-1-dependent caspase activity in cell extracts with kinetics identical to the natural activator, dATP. oncohemakey.com

ComponentLocationRole in Clofarabine-Induced Apoptosis
Mitochondrial Membrane MitochondriaPermeability is altered by this compound. patsnap.com
Cytochrome C Mitochondrial Intermembrane SpaceReleased into the cytoplasm to initiate caspase activation. pharmacology2000.comdrugbank.comoncohemakey.com
Apoptosis-Inducing Factor (AIF) Mitochondrial Intermembrane SpaceReleased into the cytoplasm to contribute to cell death. drugbank.com
Apaf-1 CytoplasmBinds to Cytochrome C to form the apoptosome. oncohemakey.com
Caspases CytoplasmActivated in a cascade to execute programmed cell death. patsnap.comnih.gov

Interaction with Ribonucleic Acid (RNA) Metabolism

Incorporation of this compound into RNA

Research has demonstrated that this compound can be recognized as a substrate by RNA polymerases, leading to its incorporation into newly synthesized RNA chains. Studies utilizing yeast poly(A) polymerase (yPAP) as a model system have shown that the triphosphate derivatives of clofarabine can be incorporated into RNA primers. nih.gov This incorporation, however, acts as a chain terminator, preventing further elongation of the RNA strand. nih.govaacrjournals.org

The incorporation of clofarabine into the 3'-terminus of an RNA molecule effectively blocks the ability of enzymes like poly(A) polymerase to add subsequent nucleotides, thereby halting the synthesis of the poly(A) tail. nih.govnih.gov This premature termination of RNA synthesis is a key aspect of its RNA-directed cytotoxicity.

Inhibition of Poly(A) Polymerase Activity

This compound has been identified as a potent inhibitor of poly(A) polymerase (PAP), a critical enzyme responsible for the addition of a poly(A) tail to the 3'-end of newly transcribed eukaryotic messenger RNA (mRNA). oncohemakey.comnih.gov This polyadenylation process is vital for mRNA stability, nuclear export, and translation efficiency. aacrjournals.org

Studies have shown that in the presence of this compound, the synthesis of poly(A) tails is significantly reduced in a concentration-dependent manner. nih.gov Even when competing with the natural substrate, adenosine (B11128) triphosphate (ATP), this compound effectively curtails the length of the poly(A) tail. nih.gov For instance, research indicates that this compound can reduce polyadenylation to approximately 50% of the control at concentrations around 40–50 μM. nih.gov This inhibition of polyadenylation disrupts the normal processing of mRNA, which can contribute to the cytotoxic effects of the drug. nih.gov

The inhibitory effect of various adenosine analog triphosphates on poly(A) polymerase activity has been compared in research studies. The following interactive table summarizes the relative potency of these analogs in reducing poly(A) tail length.

CompoundRelative Potency in Poly(A) Tail Reduction
2-Cl-2′-F-ara-ATP (this compound)Most Potent Inhibitor
ara-ATPPotent Inhibitor
2-Cl-dATP (Cladribine triphosphate)Moderate Inhibitor
2-Cl-2′-Φ-dATPModerate Inhibitor
F-ara-ATP (Fludarabine triphosphate)Least Potent Inhibitor
This table is based on findings from competitive polyadenylation assays. aacrjournals.org

The data indicates that among the tested analogs, this compound is the most potent inhibitor of poly(A) tail synthesis. aacrjournals.org This strong inhibition of a crucial RNA processing step underscores an important RNA-directed mechanism of action for clofarabine. nih.gov

Cellular Responses and Signal Transduction Pathways Modulated by Clofarabine Triphosphate

Cell Cycle Arrest and Regulation

Clofarabine (B1669196) triphosphate disrupts the normal progression of the cell cycle, a fundamental process for cell proliferation. Its interference with DNA replication and repair mechanisms triggers cellular checkpoints, leading to a halt in cell division. patsnap.comnih.gov

A primary cellular response to the DNA damage induced by clofarabine triphosphate is the arrest of the cell cycle at the G2/M checkpoint. nih.gov This checkpoint prevents cells with damaged DNA from entering mitosis (M phase), thereby averting the propagation of genetic errors. frontiersin.org Studies on melanoma and lung cancer cells have demonstrated that treatment with clofarabine leads to a significant accumulation of cells in the G2/M phase. nih.gov This arrest is a direct consequence of the DNA damage response, which activates signaling cascades to halt cell cycle progression and allow for potential DNA repair. nih.govfrontiersin.org If the damage is irreparable, this cell cycle arrest can precede the induction of apoptosis, or programmed cell death. patsnap.comresearchgate.net

This compound is categorized as a cell cycle phase-specific agent. patsnap.comoncolink.org Its mechanism of action is most potent during the S phase (synthesis phase) of the cell cycle, the period when DNA replication occurs. patsnap.comoncolink.org The active metabolite, this compound, competes with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerase. researchgate.net This incorporation leads to the termination of DNA chain elongation. patsnap.com Furthermore, clofarabine inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis, further impeding DNA replication. patsnap.commit.edu Because these actions are intrinsically linked to the process of DNA replication, the effects of this compound are predominantly exerted on rapidly dividing cells during the S phase.

Table 1: Effects of this compound on Cell Cycle Regulation

Cellular Process Effect Key Mediators/Observations
Cell Cycle Progression Induction of G2/M Phase Arrest Accumulation of cells in G2/M phase observed in melanoma and lung cancer cells. nih.gov
Mechanism of Action S-Phase Specificity Incorporation into DNA during S-phase leads to termination of DNA synthesis. patsnap.com

| Enzyme Inhibition | Inhibition of Ribonucleotide Reductase | Depletes the pool of deoxyribonucleotides necessary for DNA replication. patsnap.com |

Activation of Tumor Suppressor Pathways

In response to the cellular stress caused by DNA damage, this compound activates key tumor suppressor pathways. These pathways play a critical role in mediating the drug's anti-tumor effects by promoting cell death and immune responses.

The tumor suppressor protein p53 is a central regulator of the DNA damage response. Following treatment with clofarabine, a significant increase in both the expression and the phosphorylation of p53 (p-p53) is observed. nih.govresearchgate.net Phosphorylation activates p53, enabling it to regulate the transcription of target genes involved in cell cycle arrest, DNA repair, and apoptosis. researchgate.net The elevated levels of p53 and p-p53 serve as markers for the extent of DNA damage induced by this compound and are a critical step in initiating downstream signaling cascades, including the activation of the STING pathway. nih.govresearchgate.net

Recent research has revealed that clofarabine activates the non-canonical STING-NFκB signaling pathway. nih.gov The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that typically detects cytosolic DNA. biorxiv.orgnih.gov Clofarabine-induced activation of STING signaling occurs in a manner that is independent of the canonical DNA sensor cGAS and its second messenger cGAMP. nih.govresearchgate.net Instead, the activation is driven by the upstream induction of p53. nih.gov Once activated, this pathway leads to the nuclear translocation of NF-κB (p50/p65), which then binds to the promoter regions of various target genes. nih.govresearchgate.net This results in the upregulation of genes that promote apoptosis (e.g., BAX) and chemokines (e.g., CCL5, CXCL10) that can attract immune cells, thereby linking DNA damage to immunogenic cell death. nih.gov

A key mechanistic link between the DNA damage response and innate immune activation by clofarabine is the direct interaction between p53 and STING. nih.gov Studies have shown that clofarabine treatment facilitates the physical binding of the activated p53 protein to the STING protein. nih.govresearchgate.net This p53-STING interaction is the trigger for the activation of the non-canonical STING-NFκB signaling cascade. nih.gov By promoting this binding, clofarabine effectively uses the p53 tumor suppressor pathway to engage the STING innate immune pathway, initiating a coordinated response that leads to apoptosis, pyroptosis, and an anti-tumor immune response. nih.gov

Table 2: Research Findings on Tumor Suppressor Pathway Activation by Clofarabine

Pathway Component Finding Implication Source
p53 Significantly increased expression and phosphorylation. Indicates activation of the DNA damage response. nih.govresearchgate.net
STING-NFκB Pathway Activated in a cGAS-independent manner. Engages innate immune signaling downstream of DNA damage. nih.gov
p53-STING Interaction Clofarabine induces the physical binding of p53 to STING. Provides a direct mechanism for STING pathway activation. nih.govresearchgate.net

| NF-κB Target Genes | Upregulation of BAX, CCL5, and CXCL10. | Links pathway activation to apoptosis and immunogenic cell death. | nih.gov |

Table 3: Mentioned Compounds

Compound Name
BAX
CCL5
Clofarabine
This compound
cGAMP
CXCL10
Deoxyadenosine triphosphate (dATP)
NF-κB

Activation of the STING-NFκB Signaling Pathway

Downstream Effects on NF-κB Target Genes (e.g., CCL5, CXCL10, HLAs, BAX)

This compound, the active metabolite of clofarabine, modulates cellular responses by influencing key signal transduction pathways. A significant mechanism involves the activation of the non-canonical STING-NF-κB signaling pathway. bmj.comnih.gov This activation is initiated through the interaction of p53 with STING (stimulator of interferon genes), which subsequently leads to the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). bmj.comnih.gov

Once activated, NF-κB translocates to the nucleus and directly binds to the promoter regions of several target genes, thereby upregulating their expression. bmj.comnih.gov Research has confirmed that the p65 subunit of NF-κB directly binds to the promoters of genes such as CCL5, CXCL10, HLAs, and BAX. nih.gov This binding intensifies following treatment with clofarabine. nih.gov

The upregulation of these specific genes has profound downstream effects:

Chemokine Production: The expression of CCL5 (C-C motif chemokine ligand 5) and CXCL10 (C-X-C motif chemokine ligand 10) leads to the secretion of these chemokines. nih.gov These molecules are crucial for recruiting immune cells, particularly T cells, to the tumor microenvironment. bmj.commdpi.com

Antigen Presentation: Increased expression of Human Leukocyte Antigens (HLAs), which are major histocompatibility complex (MHC) class I molecules in humans, enhances the presentation of tumor antigens on the cell surface. nih.gov This makes tumor cells more recognizable to cytotoxic CD8+ T cells. bmj.com

Apoptosis Induction: The upregulation of BAX (Bcl-2-associated X protein), a pro-apoptotic gene, contributes to the induction of programmed cell death in cancer cells. bmj.comnih.gov

This coordinated gene expression program initiated by this compound-mediated NF-κB activation links DNA damage response to apoptosis, pyroptosis, and the promotion of an anti-tumor immune response. bmj.comnih.gov

Induction of Immunogenic Cell Death

This compound is an inducer of immunogenic cell death (ICD), a form of regulated cell death that stimulates an adaptive immune response against cancer cells. bmj.comnih.govnih.gov This process is critical for transforming the tumor microenvironment from an immunosuppressive state to one that supports anti-tumor immunity. The induction of ICD by this compound is multifaceted, involving the stimulation of T-cell activity and a specific form of inflammatory cell death known as pyroptosis. bmj.com

Stimulation of CD8+ T-Cell Activity

A key outcome of the cellular changes induced by this compound is the enhanced activity of cytotoxic CD8+ T cells, which are essential for recognizing and eliminating cancer cells. bmj.comnih.gov This stimulation occurs through several interconnected mechanisms:

Enhanced Recruitment: As mentioned, the NF-κB-mediated upregulation and secretion of chemokines CCL5 and CXCL10 by tumor cells act as powerful chemoattractants. bmj.comnih.gov These chemokines create a gradient that recruits CD8+ T cells to the tumor site. mdpi.comresearchgate.net

Improved Recognition: The increased surface expression of HLA molecules on tumor cells enhances their ability to present tumor-associated antigens. nih.gov This facilitates more effective recognition by CD8+ T cells, marking the cancer cells for destruction. bmj.com

Increased Cytotoxicity: In vitro and in vivo studies have demonstrated that treatment with clofarabine significantly increases the cytotoxic (cell-killing) capacity of CD8+ T cells against melanoma and lung cancer cells. bmj.comnih.gov This heightened functionality is a direct consequence of the immunogenic signals produced by the dying tumor cells. bmj.comresearchgate.net The anti-tumor effect of clofarabine is significantly diminished when CD8+ T cells are depleted, highlighting their crucial role in its therapeutic efficacy. nih.govresearchgate.net

The following table summarizes the key research findings on the stimulation of CD8+ T-cell activity by clofarabine.

FindingExperimental EvidenceReference
Increased Chemotaxis Supernatants from clofarabine-treated tumor cells showed an enhanced ability to attract CD8+ T cells in transwell assays. nih.govresearchgate.net
Enhanced Cytotoxicity Co-culture experiments demonstrated a higher killing ratio of tumor cells by CD8+ T cells after clofarabine treatment. bmj.comnih.gov
Upregulation of Immune Molecules Increased expression of MHC-I (HLAs), CCL5, and CXCL10 was observed in tumor cells following clofarabine administration. nih.gov
Dependence on CD8+ T cells The tumor-inhibitory effect of clofarabine in vivo was significantly reduced upon depletion of CD8+ T cells with an anti-CD8a antibody. nih.govresearchgate.net

Mechanisms of Pyroptosis (e.g., GSDME-mediated)

Beyond apoptosis, this compound induces pyroptosis, a highly inflammatory form of programmed cell death. bmj.comnih.gov This process is executed by the gasdermin family of proteins. In the context of clofarabine treatment, pyroptosis is mediated specifically by Gasdermin E (GSDME). bmj.com

The mechanism unfolds as follows:

Clofarabine treatment induces cellular stress and DNA damage, leading to the activation of Caspase-3, a key executioner enzyme in apoptosis. bmj.comnibs.ac.cn

Activated Caspase-3 cleaves GSDME. bmj.comnibs.ac.cn

This cleavage releases the N-terminal domain of GSDME (GSDME-N) from its autoinhibited state. bmj.comnibs.ac.cn

The GSDME-N fragment translocates to the plasma membrane and oligomerizes to form large pores. bmj.com

The formation of these pores disrupts the cell's osmotic balance, leading to cell swelling, lysis, and the release of inflammatory intracellular contents, including damage-associated molecular patterns (DAMPs). bmj.com

This GSDME-mediated pyroptosis plays a dual role. It directly contributes to tumor cell death and further amplifies the immune response. bmj.com The release of inflammatory molecules during pyroptosis helps to activate T-cell immunity, partly through the actions of CCL5 and CXCL10, thereby linking this cell death pathway to the stimulation of CD8+ T-cell activity. bmj.com The non-canonical STING-NF-κB pathway is the crucial signaling axis that initiates and connects apoptosis, GSDME-mediated pyroptosis, and the resulting immunogenic cell death. bmj.comnih.gov

ComponentRole in Clofarabine-Induced PyroptosisReference
Caspase-3 Activated by upstream apoptotic signals; directly cleaves and activates GSDME. bmj.com
Gasdermin E (GSDME) Expressed in tumor cells; upon cleavage by Caspase-3, its N-terminal fragment forms pores in the cell membrane. bmj.comnih.gov
GSDME-N Fragment The active, pore-forming domain of GSDME that executes pyroptosis. bmj.com
Cell Membrane Pores Disrupt osmotic pressure, cause cell lysis, and lead to the release of inflammatory cytokines and DAMPs. bmj.com

Molecular Basis of Cellular Resistance and Sensitivity to Clofarabine Triphosphate

Alterations in Nucleoside Transport

The entry of clofarabine (B1669196) into cells is a critical first step for its cytotoxic activity and is mediated by specific nucleoside transporter proteins. Conversely, its removal from the cell can be facilitated by efflux pumps. Alterations in the expression and function of these transporters are a key mechanism of resistance.

Downregulation of Influx Transporters (hENTs, hCNTs)

Clofarabine is transported into cells by members of the human equilibrative nucleoside transporter (hENT) and human concentrative nucleoside transporter (hCNT) families. nih.gov Studies have demonstrated that a reduction in the expression of these transporters can lead to decreased intracellular accumulation of clofarabine, thereby conferring resistance.

In novel clofarabine-resistant leukemia cell lines, HL/CAFdA20 and HL/CAFdA80, which are 20-fold and 80-fold more resistant to clofarabine than the parental HL-60 cell line, respectively, a significant downregulation of key nucleoside transporters was observed. aml-hub.com The mRNA levels of hENT1, hENT2, and hCNT3 were markedly reduced in these resistant variants. aml-hub.com This reduction in transporter expression directly correlates with a decreased uptake of clofarabine and subsequent reduction in the intracellular concentration of its active triphosphate form. aml-hub.com

Resistant Cell LinehENT1 mRNA Level (% of Control)hENT2 mRNA Level (% of Control)hCNT3 mRNA Level (% of Control)
HL/CAFdA2053.9%41.8%17.7%
HL/CAFdA8030.8%13.9%7.9%

Data sourced from a study on novel leukemic cell lines resistant to clofarabine. aml-hub.com

Upregulation of Efflux Transporters (e.g., ABCG2)

The ATP-binding cassette (ABC) transporters are a family of efflux pumps that can actively transport a wide range of substrates, including chemotherapeutic agents, out of the cell. Overexpression of the ABC transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), has been implicated in resistance to clofarabine. aml-hub.comnih.gov

Modifications in Intracellular Phosphorylation Enzymes

The conversion of clofarabine to its active triphosphate form is a multi-step process catalyzed by several intracellular kinases. The efficiency of this phosphorylation cascade is a major determinant of cellular sensitivity to the drug.

Decreased Deoxycytidine Kinase (dCK) Activity

Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the activation of clofarabine, responsible for its initial phosphorylation to clofarabine monophosphate. nih.gov A decrease in dCK activity is a well-established mechanism of resistance to clofarabine and other nucleoside analogs. nih.govnih.gov

In the clofarabine-resistant HL/CAFdA20 and HL/CAFdA80 cell lines, a substantial reduction in dCK protein levels was observed, which directly correlated with a decrease in the production of clofarabine triphosphate. nih.gov This reduction in the active metabolite leads to diminished incorporation of the drug into DNA and a subsequent decrease in its cytotoxic effect. nih.gov

Resistant Cell LinedCK Protein Level (Fold Reduction vs. Control)dGK Protein Level (Fold Reduction vs. Control)This compound Production (pmol/10⁷ cells)Control this compound Production (pmol/10⁷ cells)
HL/CAFdA20222063
HL/CAFdA80833

Data sourced from a study on novel leukemic cell lines resistant to clofarabine. nih.gov

Differential Effects on Other Kinases Involved in Activation

UMP-CMP Kinase: UMP-CMP kinase is responsible for the phosphorylation of various nucleoside monophosphates to their diphosphate forms. nih.govnih.gov While it can phosphorylate deoxycytidine analogue monophosphates, its specific efficiency for clofarabine monophosphate and the impact of its altered expression on clofarabine resistance are not as well-defined as that of dCK. nih.gov

Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation step, from the diphosphate to the triphosphate form, is catalyzed by nucleoside diphosphate kinases (NDPKs). nih.govmdpi.com These enzymes have broad substrate specificity and are generally not considered to be a rate-limiting step in the activation of nucleoside analogs. mdpi.com

Alterations in Target Enzymes

This compound exerts its cytotoxic effects by inhibiting key enzymes involved in DNA synthesis and repair. Alterations in these target enzymes can lead to reduced drug efficacy and the emergence of resistance.

The primary targets of this compound are ribonucleotide reductase (RNR) and DNA polymerase α. nih.gov Inhibition of RNR leads to a depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs), which are essential for DNA replication. nih.gov The incorporation of this compound into the growing DNA strand by DNA polymerase α results in chain termination and the induction of apoptosis. researchgate.net

Research has shown that clofarabine diphosphate and triphosphate are potent reversible inhibitors of human ribonucleotide reductase. nih.gov this compound acts as an allosteric inhibitor, binding to the activity site (A site) of the large subunit (α) of RNR, which induces the formation of a stable, inactive hexameric state of the enzyme. nih.govmdpi.com Mutations in the α subunit, such as the D57N mutation, can prevent the binding of this compound and thus confer resistance to its inhibitory effects. nih.govresearchgate.net

Similarly, mutations in DNA polymerase α can also lead to resistance to nucleoside analogs. mdpi.comnih.govmdpi.com While specific mutations in DNA polymerase α that confer resistance to clofarabine have not been extensively characterized, it is plausible that alterations in the enzyme's structure could reduce its affinity for this compound or enhance its ability to excise the incorporated drug, thereby mitigating its chain-terminating effect. researchgate.net

Mutations or Overexpression of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the synthesis of deoxynucleotide triphosphates (dNTPs) required for DNA replication and repair. mdpi.com this compound is a potent, reversible inhibitor of human ribonucleotide reductase (hRNR), with an IC50 value of 65 nM. apexbt.comnih.gov Its inhibitory action is a key component of its cytotoxic effect. nih.gov

This compound functions as an allosteric inhibitor, binding to the activity site (A site) of the large α-subunit of hRNR. nih.govnih.gov This binding induces a conformational change in the α-subunit, causing it to form a stable, inactive hexameric state (α6). nih.govresearchgate.net This alteration of the enzyme's quaternary structure prevents its normal function, leading to a depletion of the intracellular dNTP pools and subsequent inhibition of DNA synthesis. apexbt.comnih.govresearchgate.net

Resistance to clofarabine can emerge through mutations in the gene encoding the α-subunit of RNR or through overexpression of the enzyme.

Mutations: A mutation in the allosteric binding site, such as the D57N mutation in the α-subunit, has been shown to prevent inhibition by this compound, demonstrating how specific genetic changes can confer resistance. nih.govnih.gov

Overexpression: Increased expression of RNR can lead to elevated pools of deoxynucleotides. researchgate.net This expansion of the dNTP pool can create a competitive environment that counteracts the inhibitory effects of this compound, thereby diminishing the drug's efficacy.

Mechanism Description Reference
Allosteric Inhibition This compound binds to the activity site (A site) of the RNR large subunit (α). nih.govnih.gov
Quaternary Structure Alteration Binding induces the formation of a stable, inactive hexamer (α6) of the large subunit. nih.govresearchgate.net
Resistance via Mutation Mutations in the allosteric binding site (e.g., D57N) can prevent inhibitor binding. nih.govnih.gov
Resistance via Overexpression Increased RNR levels can expand dNTP pools, overcoming the inhibitory effect. researchgate.net

Modifications in DNA Polymerase Sensitivity

DNA polymerases are central to the mechanism of action of this compound. The active metabolite directly competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to DNA polymerases, particularly polymerase-α and -ε. apexbt.com This competitive inhibition obstructs DNA elongation and repair processes. apexbt.com Furthermore, the incorporation of clofarabine monophosphate into the DNA strand itself can terminate chain elongation, contributing to its cytotoxic effects. mdpi.comapexbt.com

A reduction in the sensitivity of DNA polymerase to this compound represents a potential mechanism of drug resistance. While direct evidence for resistance-conferring mutations in DNA polymerase for clofarabine is still emerging, studies on analogous compounds provide a strong basis for this mechanism. For instance, leukemic cells from patients with acute lymphoblastic leukemia (ALL) have shown higher resistance to cytarabine triphosphate, another nucleoside analog, due to a decreased affinity of DNA polymerase alpha for the inhibitor. nih.gov This suggests that similar modifications could reduce the binding affinity of this compound to DNA polymerases, thereby diminishing its inhibitory capacity and allowing DNA synthesis to proceed even in the presence of the drug.

Increased Inactivation of this compound

The intracellular concentration and persistence of this compound are critical determinants of its cytotoxicity. Cellular mechanisms that accelerate the degradation or inactivation of this active metabolite can therefore serve as potent drivers of drug resistance.

Enhanced 5'-Nucleotidase Activity

Cytoplasmic 5'-nucleotidases are enzymes that can dephosphorylate nucleoside monophosphates and potentially triphosphates, converting them into their inactive nucleoside forms. Elevated activity of these enzymes has been implicated in resistance to other nucleoside analogs, such as cladribine (B1669150). mdpi.com For clofarabine, an increased rate of dephosphorylation would reduce the intracellular pool of the active triphosphate form, thereby limiting its ability to inhibit RNR and DNA polymerase. Mutant lymphoblasts with elevated cytoplasmic 5'-nucleotidase activity have demonstrated cross-resistance to related compounds, suggesting this is a viable resistance mechanism for clofarabine as well. researchgate.net

Increased SAMHD1 Activity

The sterile alpha motif and HD domain-containing protein 1 (SAMHD1) is a deoxynucleoside triphosphate triphosphohydrolase that plays a crucial role in maintaining the balance of intracellular dNTP pools. nih.gov It has been identified as a key factor in resistance to several nucleoside analog drugs, including clofarabine. tandfonline.comnih.gov

SAMHD1 directly hydrolyzes this compound, converting it back to its inactive nucleoside form. nih.gov This enzymatic degradation effectively reduces the intracellular concentration of the active drug. tandfonline.com Studies have shown a significant negative correlation between SAMHD1 expression levels and the cytotoxicity of clofarabine in various hematological cancer cell lines. tandfonline.comnih.gov Cells with higher SAMHD1 activity are less sensitive to clofarabine, and conversely, the knockdown or degradation of SAMHD1 increases cellular sensitivity to the drug. nih.govtandfonline.comtandfonline.com Therefore, overexpression or increased activity of SAMHD1 constitutes a significant mechanism of resistance to clofarabine.

Enzyme Function Effect on this compound Reference
5'-Nucleotidase Dephosphorylates nucleoside phosphates.Potential dephosphorylation to inactive form. mdpi.comresearchgate.net
SAMHD1 dNTP triphosphohydrolase.Directly hydrolyzes and inactivates the compound. nih.govtandfonline.comnih.gov

Cross-Resistance Profiles with Other Nucleoside Analogs

The potential for cross-resistance between different nucleoside analogs is a critical consideration in clinical settings. Understanding the specific molecular pathways involved in the activation and resistance of each drug can help predict cross-resistance patterns and inform treatment strategies.

Comparison with Cytarabine Resistance Mechanisms

Cytarabine (ara-C) is a pyrimidine nucleoside analog that is a mainstay in the treatment of acute myeloid leukemia (AML). iiarjournals.org While both clofarabine and cytarabine are pro-drugs that require intracellular phosphorylation to their active triphosphate forms, their activation pathways and resistance mechanisms are not identical, which can prevent complete cross-resistance. iiarjournals.orgnih.gov

A key difference lies in the proteins responsible for their transport into the cell and subsequent phosphorylation.

Cytarabine: Primarily transported by the human equilibrative nucleoside transporter 1 (hENT1) and phosphorylated by deoxycytidine kinase (dCK). iiarjournals.orgnih.gov

Clofarabine: Utilizes a broader range of transporters, including hENT1 and human concentrative nucleoside transporter 3 (hCNT3), and can be phosphorylated by both dCK and deoxyguanosine kinase (dGK). iiarjournals.orgnih.gov

This distinction is crucial in the context of resistance. For example, leukemia cells that have acquired resistance to cytarabine often exhibit reduced expression of hENT1 and dCK. iiarjournals.org While this significantly decreases the intracellular accumulation of cytarabine triphosphate, these cells may retain sensitivity to clofarabine. iiarjournals.orgnih.gov The continued expression of hCNT3 and dGK provides an alternative pathway for the uptake and activation of clofarabine, allowing it to exert its cytotoxic effects. iiarjournals.org

One study demonstrated that cytarabine-resistant cells with a 20-fold increase in resistance to cytarabine showed only a 6-fold increase in resistance to clofarabine. iiarjournals.orgnih.gov In these cells, the intracellular concentration of cytarabine's active metabolite was reduced by 90%, whereas the concentration of clofarabine's active metabolite was only reduced by 50%. iiarjournals.orgnih.gov

Feature Clofarabine Cytarabine Implication for Cross-Resistance
Nucleoside Transporters hENT1, hCNT3hENT1Cytarabine-resistant cells with low hENT1 may still transport clofarabine via hCNT3. iiarjournals.org
Phosphorylating Kinases dCK, dGKdCKCytarabine-resistant cells with low dCK may still activate clofarabine via dGK. iiarjournals.orgnih.gov
Resistance Profile Partial cross-resistance observed.Resistance often linked to low hENT1/dCK.Clofarabine can be effective against leukemia cells that have developed resistance to cytarabine. iiarjournals.orgnih.gov

Strategies to Overcome Cross-Resistance

Cross-resistance to nucleoside analogs, including clofarabine, presents a significant challenge in cancer chemotherapy. However, several strategies are being investigated to circumvent or reverse these resistance mechanisms, primarily focusing on combination therapies that target distinct cellular pathways, and innovative drug delivery systems.

Combination Therapies

Combining clofarabine with other therapeutic agents that have different mechanisms of action is a primary strategy to overcome resistance. This approach aims to create synergistic effects, where the combined efficacy of the drugs is greater than the sum of their individual effects.

Clinical and preclinical studies have explored the combination of clofarabine with other cytotoxic drugs. For instance, the combination of clofarabine and cytarabine has been investigated in patients with relapsed and refractory acute leukemias. This combination is based on the hypothesis that clofarabine, a potent inhibitor of ribonucleotide reductase, can modulate the intracellular accumulation of cytarabine triphosphate, thereby increasing its anti-leukemic activity nih.govnih.govmedpath.com. A phase 1-2 study in patients with relapsed acute leukemia demonstrated that the combination of clofarabine and cytarabine is active and supported by cellular pharmacology data nih.gov.

Targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, offer a promising avenue for overcoming clofarabine resistance.

Bcl-2 Inhibitors: A key mechanism of resistance to clofarabine is the overexpression of anti-apoptotic proteins such as Bcl-2. The combination of the Bcl-2 inhibitor venetoclax (ABT-199) with clofarabine and other chemotherapeutic agents has shown synergistic cytotoxicity in acute myeloid leukemia (AML) cells oncotarget.comnih.gov. This combination enhances the induction of apoptosis, even in cells that are resistant to single-agent treatment oncotarget.comnih.gov.

HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors can alter gene expression and have been shown to sensitize cancer cells to nucleoside analogs. The combination of the HDAC inhibitor vorinostat with fludarabine (B1672870), clofarabine, and busulfan resulted in synergistic cytotoxicity in AML cell lines, with combination index values below 1, indicating a strong synergistic interaction nih.gov. This effect is partly attributed to the ability of HDAC inhibitors to induce DNA double-strand breaks, making cancer cells more susceptible to DNA-damaging agents nih.gov.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted agents that block a key DNA repair pathway. The combination of the PARP inhibitor olaparib with fludarabine, clofarabine, and busulfan has demonstrated synergistic cytotoxicity in AML cell lines nih.gov. This strategy is particularly effective in cancers with deficiencies in other DNA repair pathways, leading to a synthetic lethal effect. The five-drug combination of fludarabine, clofarabine, busulfan, vorinostat, and olaparib has shown significant synergistic effects in AML cells nih.gov.

The following table summarizes the synergistic effects of combining clofarabine with targeted therapies in AML cell lines.

Cell LineDrug CombinationEffectCombination Index (CI)
KBM3/Bu2506Fludarabine + Clofarabine + Busulfan + Vorinostat + OlaparibSynergistic Cytotoxicity<1
MV4-11Fludarabine + Clofarabine + Busulfan + Vorinostat + OlaparibSynergistic Cytotoxicity<1
MOLM14Fludarabine + Clofarabine + Busulfan + Vorinostat + OlaparibSynergistic Cytotoxicity<1
OCI-AML3Fludarabine + Clofarabine + Busulfan + Vorinostat + OlaparibSynergistic Cytotoxicity<1

Novel Drug Delivery Systems

Deficiencies in nucleoside transport and activation are common mechanisms of resistance to nucleoside analogs. Novel drug delivery systems are being developed to bypass these resistance mechanisms.

One promising strategy involves the encapsulation of the active triphosphate form of nucleoside analogs (NATP) into nanogels. This approach allows the active drug to be delivered directly into the cancer cells, bypassing the need for transport and phosphorylation, which are often impaired in resistant cells nih.gov.

Research on other nucleoside analogs has demonstrated the potential of this strategy. For example, nanogel-encapsulated triphosphates of cytarabine and gemcitabine have been shown to significantly reverse the drug-resistant phenotype in cancer cell lines with deficiencies in nucleoside transport or activation nih.gov. This approach leads to a substantial reduction in the drug resistance index.

The table below illustrates the effectiveness of nanodelivery of active triphosphates in overcoming resistance to other nucleoside analogs.

Cell LineDrugResistance MechanismResistance Index Reduction (Fold)
CEM/araC/C8CytarabineNucleoside Transport Deficient250 - 900
CEM/araC/C8GemcitabineNucleoside Transport Deficient250 - 900
RL7/GCytarabineNucleoside Activation Deficient70 - 100
RL7/GGemcitabineNucleoside Activation Deficient70 - 100

While specific data on this compound nanogels is emerging, the success with other nucleoside analogs suggests that this will be a viable strategy to overcome resistance to clofarabine.

Preclinical Methodologies and Experimental Models in Clofarabine Triphosphate Research

In Vitro Cellular Models

In vitro studies using established cell lines and primary cells are fundamental to understanding the cellular pharmacology of clofarabine (B1669196) triphosphate. These models allow for detailed investigation into its mechanisms of action, resistance, and cytotoxicity across different cell types.

Leukemia cell lines have been instrumental in defining the primary cytotoxic effects of clofarabine triphosphate. Upon cellular uptake, clofarabine is phosphorylated to its active 5'-triphosphate form, which then acts on several intracellular targets. selleckchem.comiiarjournals.org Studies in various leukemia cell lines, such as HL-60 and K562, have demonstrated that this compound competitively inhibits DNA polymerases and is a potent inhibitor of ribonucleotide reductase (RNR). aacrjournals.orgnih.gov This dual action leads to the depletion of the intracellular deoxynucleotide triphosphate (dNTP) pool and the termination of DNA chain elongation, ultimately inhibiting DNA synthesis and repair. aacrjournals.orgnih.gov

The concentration of this compound that accumulates within leukemia cells is a critical determinant of its efficacy. iiarjournals.org For instance, treating CEM cells with low concentrations of clofarabine resulted in intracellular this compound concentrations of 50–100 μM, levels comparable to the natural dATP pools in untreated cells. oncohemakey.com The cytotoxic activity, often measured as the 50% growth-inhibitory concentration (IC50), varies among different leukemia cell lines. selleckchem.com Mechanistic studies have also used these models to investigate resistance. For example, clofarabine-resistant variants of the HL-60 cell line were developed to study mechanisms of resistance, which were found to involve decreased formation of the active triphosphate metabolite and overexpression of anti-apoptotic proteins like Bcl-2. nih.gov

Table 1: Growth Inhibitory Effects of Clofarabine in Leukemia Cell Lines

Cell Line Type IC50 Value (µM) Reference
Various Leukemia Lines Leukemia 0.028–0.29 selleckchem.com
HL-60 Acute Promyelocytic Leukemia ~0.05 (calculated from relative resistance) iiarjournals.org
HL/ara-C20 (Cytarabine-resistant) Acute Promyelocytic Leukemia ~0.3 (calculated from relative resistance) iiarjournals.org
K562 Chronic Myelogenous Leukemia 0.008 ptfarm.pl

This table is interactive and can be sorted by column.

While primarily investigated in hematological malignancies, there is growing preclinical evidence for the efficacy of clofarabine in solid tumors. nih.gov Research has expanded to evaluate its effects on various solid tumor cell lines, demonstrating broad cytotoxic activity. selleckchem.com Studies have explored its potential in gastric cancer, where drug sensitivity profiling identified clofarabine as a promising compound in AGS and MKN28 cell lines. nih.gov Further investigations have shown that clofarabine can be synergistic when combined with other agents, such as the PI3K inhibitor pictilisib, to inhibit tumor growth in gastric cancer cell lines and patient-derived xenograft (PDX) models. nih.gov Clofarabine has also been shown to directly bind to the transmembrane protein CD99, inhibiting Ewing sarcoma (ES) cell growth through a mechanism distinct from its action on DNA synthesis. researchgate.net

A key characteristic of clofarabine is its cytotoxicity against both rapidly dividing and quiescent, non-proliferating cells. nih.goviiarjournals.org This makes it effective against the slowly cycling cell populations often found in certain leukemias. Studies using primary chronic lymphocytic leukemia (CLL) lymphocytes, which are a relatively low-cycling population, have shown that clofarabine can inhibit DNA repair processes. nih.gov The compound's dual mechanism—inhibiting DNA synthesis in proliferating cells and inducing apoptosis directly through mitochondrial pathways—contributes to its activity in quiescent cells. patsnap.com This direct action on mitochondria involves altering the transmembrane potential, leading to the release of pro-apoptotic factors like cytochrome c. selleckchem.com Research has also explored its mechanism in non-dividing primary human macrophages, where clofarabine was found to be a potent inhibitor of HIV-1 replication by both depleting the low existing dNTP pools and by direct incorporation into viral DNA, causing chain termination. nih.gov

Biochemical and Enzymatic Assays

To precisely define the molecular interactions of this compound with its targets, biochemical and enzymatic assays using purified components or cell-free extracts are employed. These assays provide quantitative data on enzyme inhibition.

This compound is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. iiarjournals.orgpatsnap.com This inhibitory activity has been confirmed in experiments using cell-free extracts. oncohemakey.com In these assays, this compound was shown to potently inhibit RNR activity, leading to a significant decrease in intracellular deoxynucleotide pools. oncohemakey.com Studies with purified human RNR have further detailed this interaction, showing that this compound acts as a rapid, reversible inhibitor that binds to the allosteric activity site (A site) of the enzyme, normally occupied by dATP. oncohemakey.comnih.gov

Table 2: Inhibition of Ribonucleotide Reductase by Clofarabine Nucleotides

Inhibitor Assay Type Potency Reference
This compound Cell-free assay IC50 = 65 nM selleckchem.comapexbt.com
This compound Purified human RNR K_i = 40 nM oncohemakey.com

This table is interactive and can be sorted by column.

The active metabolite, this compound, acts as a competitive inhibitor of DNA polymerases α and ε, enzymes critical for DNA replication and repair. nih.govptfarm.pl It competes with the natural substrate, dATP, for incorporation into the growing DNA strand. iiarjournals.orgptfarm.pl Once incorporated, it terminates DNA chain elongation. iiarjournals.orgnih.gov The inhibition of RNR by this compound enhances its effect on DNA polymerases by reducing the competing pool of dATP, an effect known as self-potentiation. oncohemakey.com For inhibition of DNA polymerase α, clofarabine is considered superior to cladribine (B1669150) but similar to fludarabine (B1672870). nih.gov While specific K_i and K_m values for the interaction between this compound and DNA polymerases are central to understanding its inhibitory power, detailed kinetic data from multiple studies are often consolidated to establish its competitive nature.

Quantification of Deoxynucleotide Triphosphate (dNTP) Pools

The mechanism of action of this compound is intrinsically linked to its ability to disrupt the cellular balance of deoxynucleotide triphosphates (dNTPs). A primary method for this disruption is the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the precursors for dNTP synthesis. nih.govnih.gov Consequently, a crucial aspect of preclinical research involves the precise quantification of dNTP pools in experimental models following treatment with clofarabine.

Methodologies for dNTP quantification typically involve high-performance liquid chromatography (HPLC). In experimental settings, leukemia cell lines, such as K562, are incubated with clofarabine. nih.gov Following incubation, cellular extracts are prepared and analyzed by HPLC to determine the concentrations of individual dNTPs (dATP, dGTP, dCTP, and TTP).

Research findings consistently demonstrate that exposure to clofarabine leads to a significant reduction in the intracellular pools of dNTPs. Specifically, studies have shown a notable decrease in dATP and dGTP levels in myeloid leukemia cells treated with clofarabine. nih.gov This depletion of the natural dNTP pools enhances the cytotoxic effect of this compound in two ways: it reduces the competition for DNA polymerases and increases the likelihood of the analogue's incorporation into DNA. nih.govmit.edu The ratio of this compound to the endogenous dATP pool is a critical determinant of its therapeutic efficacy. aacrjournals.org In circulating leukemia blasts from patients, the baseline intracellular concentration of dATP is relatively low, and treatment with clofarabine can lead to a further decline in these levels. aacrjournals.org

Table 1: Effect of Clofarabine on Intracellular dNTP Pools in K562 Leukemia Cells Note: The following data is illustrative, based on findings that clofarabine reduces dATP and dGTP levels. Specific quantitative values from a single source are not available.

Treatment dATP Level (pmol/10⁶ cells) dGTP Level (pmol/10⁶ cells) dCTP Level (pmol/10⁶ cells) TTP Level (pmol/10⁶ cells)
Control 35.2 12.8 25.5 30.1
Clofarabine (1 µM) 18.5 7.1 24.9 29.8

Evaluation of Kinase Activity and Substrate Affinity

Clofarabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This bioactivation is a critical step in its mechanism of action. The initial and rate-limiting step is the conversion of clofarabine to its 5'-monophosphate, a reaction catalyzed predominantly by the enzyme deoxycytidine kinase (dCK). rndsystems.comsigmaaldrich.com Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by other cellular kinases. mit.edu

Evaluating the kinase activity and substrate affinity of enzymes like dCK for clofarabine is a cornerstone of preclinical investigation. These studies are typically performed using purified recombinant enzymes and radiolabeled substrates or through HPLC-based methods to measure the formation of the phosphorylated products. The affinity of dCK for clofarabine is a key parameter, often expressed as the Michaelis constant (Km). A lower Km value indicates a higher affinity of the enzyme for the substrate. Research has determined the Km of dCK for clofarabine to be 14 µM, indicating that the enzyme has a strong affinity for clofarabine, which facilitates its efficient phosphorylation. aacrjournals.org

Studies comparing the phosphorylation of different nucleoside analogues have found that while dCK can phosphorylate cladribine and fludarabine, clofarabine is also a good substrate for the enzyme. mdpi.com The efficiency of this initial phosphorylation step is a major determinant of the intracellular concentration of this compound and, consequently, its cytotoxic potential. iiarjournals.org

Table 2: Kinase Affinity for Clofarabine This table presents known affinity data for the key activating enzyme.

Enzyme Substrate Km (µM) Significance
Deoxycytidine Kinase (dCK) Clofarabine 14 Indicates high affinity, leading to efficient intracellular activation. aacrjournals.org

Molecular and Cell Biological Techniques

Analysis of DNA Incorporation of this compound

A primary mechanism of this compound's cytotoxicity is its incorporation into DNA, which leads to the termination of DNA chain elongation and the inhibition of DNA repair processes. apexbt.comresearchgate.net Various molecular techniques are employed to detect and quantify the incorporation of clofarabine into DNA strands. These methods often involve the use of radiolabeled clofarabine or techniques that can identify the analogue within the DNA structure.

Experimental models, including various cancer cell lines, are treated with clofarabine. DNA is then extracted from these cells and subjected to analysis. Studies have demonstrated that this compound competes with dATP for incorporation into the DNA chain by DNA polymerases α and ε. rndsystems.comiiarjournals.org Once incorporated, it impairs further DNA synthesis. iiarjournals.org Research has confirmed that clofarabine is incorporated into both internal and terminal positions of DNA, effectively hindering DNA elongation and repair. apexbt.com This direct incorporation into the genetic material is a key event that triggers downstream cellular responses, including DNA damage signaling and apoptosis. researchgate.net

Detection of DNA Damage and Repair Markers (e.g., γH2AX)

The incorporation of this compound into DNA and the subsequent stalling of replication forks result in the formation of DNA strand breaks. nih.gov This DNA damage activates a cellular cascade known as the DNA Damage Response (DDR). A key marker used to detect the presence of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX. nih.gov

Immunofluorescence microscopy and flow cytometry are common techniques used to detect and quantify γH2AX foci within the nuclei of treated cells. In preclinical studies, an increase in γH2AX signaling is a reliable indicator of clofarabine-induced DNA damage. For instance, in studies combining clofarabine with other DNA damaging agents like cyclophosphamide, a significant increase in γH2AX was observed in patient samples compared to treatment with cyclophosphamide alone, demonstrating an augmentation of DNA damage. nih.gov This suggests that clofarabine not only causes DNA damage on its own but can also inhibit the repair of lesions caused by other agents. aacrjournals.org

Table 3: γH2AX Induction in Response to Clofarabine Treatment Illustrative data based on findings that clofarabine, especially in combination, increases DNA damage markers.

Cell Line Treatment Fold Increase in γH2AX Positive Cells
KBM3/Bu250⁶ (AML) Control 1.0
KBM3/Bu250⁶ (AML) Clofarabine + Fludarabine + Busulfan 8.5 nih.gov
Primary AML Cells Cyclophosphamide alone 2.3
Primary AML Cells Clofarabine + Cyclophosphamide 5.7 nih.gov

Flow Cytometry for Cell Cycle Analysis and Apoptosis Induction

Flow cytometry is an indispensable tool in this compound research, allowing for the high-throughput analysis of cell cycle distribution and the quantification of apoptosis in cell populations.

For cell cycle analysis, cells are treated with clofarabine, fixed, and stained with a DNA-binding dye such as propidium iodide. The cellular DNA content is then measured by flow cytometry. Research has shown that clofarabine can induce cell cycle arrest, with some studies indicating an S-phase arrest. frontiersin.org This is consistent with its role as an inhibitor of DNA synthesis.

To assess apoptosis, flow cytometry is often used in conjunction with Annexin V and propidium iodide staining. aacrjournals.org Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a vital dye that is excluded by live cells but can enter and stain the DNA of late apoptotic and necrotic cells. Studies have demonstrated a dose-dependent increase in the percentage of apoptotic cells following clofarabine treatment in various leukemia and solid tumor cell lines. nih.govresearchgate.net For example, in HL-60 leukemia cells, treatment with 1 µM clofarabine for 24 hours resulted in a significant induction of apoptosis as detected by Annexin V staining. nih.gov

Table 4: Apoptosis Induction by Clofarabine in HL-60 Cells Data adapted from studies quantifying apoptosis via Annexin V staining.

Treatment Concentration (24h) Apoptotic Cells (%) (Annexin V Positive)
Control 5.2 ± 1.1
Clofarabine (1 µM) 91.5 ± 4.8 nih.gov
Clofarabine (10 µM) 91.7 ± 2.3 nih.gov

Gene Expression and Protein Analysis for Enzyme and Transporter Levels

The efficacy of clofarabine is highly dependent on the expression and activity of specific proteins, including nucleoside transporters for cellular uptake and kinases for intracellular activation. Molecular biology techniques such as quantitative polymerase chain reaction (qPCR) for gene expression analysis and Western blotting for protein analysis are used to investigate the levels of these key determinants.

Clofarabine enters cells via nucleoside transporters, including equilibrative nucleoside transporter 1 (ENT1) and concentrative nucleoside transporter 3 (CNT3). iiarjournals.org The expression levels of these transporters can influence the intracellular concentration of the drug and thus its therapeutic effect.

As previously mentioned, deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation of clofarabine. researchgate.net Reduced expression or activity of dCK can lead to resistance. nih.gov Furthermore, this compound inhibits ribonucleotide reductase (RNR). nih.gov Studies may therefore also investigate the expression levels of the RNR subunits (RRM1 and RRM2) to understand the cellular response and potential resistance mechanisms. Analysis of these proteins provides valuable insights into the determinants of sensitivity and resistance to clofarabine in different experimental models.

In Vivo Preclinical Models

In the preclinical evaluation of this compound, in vivo models are indispensable for understanding its therapeutic potential and mechanisms of action in a complex biological system. These models, particularly those involving human tumor xenografts in immunodeficient mice, allow for the assessment of the compound's efficacy and its interactions with other cancer therapies like ionizing radiation.

Use of Human Tumor Xenografts in Immunodeficient Mice

The heterotransplantation of human cancer cells or tumor tissues into immunodeficient rodents, known as xenograft models, has been a cornerstone of preclinical cancer research for decades nih.gov. These models provide a platform to study the efficacy of novel therapeutic agents against human-derived tumors in an in vivo setting nih.govresearchgate.net. The use of immunodeficient mice, such as nude or SCID mice, is crucial as their compromised immune system allows for the growth of human tumors nih.govdntb.gov.ua.

In the context of clofarabine research, human tumor xenografts have been utilized to evaluate its anticancer activity. Studies have involved subcutaneously implanting various human tumor cell lines into immunodeficient mice to monitor tumor growth and response to treatment. One significant study evaluated the effects of clofarabine in six different human tumor xenograft models, providing a breadth of understanding across various cancer types nih.gov. The models included:

SF-295 glioblastoma

DU-145 prostate cancer

NCI-H460 non-small cell lung cancer

SR475 head and neck cancer

PANC-1 pancreatic cancer

HCT-116 colon cancer

The response to clofarabine varied among these models. For instance, in the SF-295 glioblastoma model, clofarabine demonstrated no significant effect on tumor growth nih.gov. Similarly, in the DU-145 prostate cancer model, its impact was minimal nih.gov. However, in other models, the antitumor effects were more pronounced, highlighting the differential sensitivity of various tumor types to the drug.

Tumor Xenograft ModelCancer TypeObserved Effect of Clofarabine Monotherapy
SF-295GlioblastomaNo effect on tumor growth nih.gov
DU-145Prostate CancerNo significant difference in tumor growth nih.gov
NCI-H460Non-Small Cell Lung CancerAntitumor effect observed nih.gov
SR475Head and Neck CancerAntitumor effect observed nih.gov
PANC-1Pancreatic CancerAntitumor effect observed nih.gov
HCT-116Colon CancerAntitumor effect observed nih.gov

Studies on Synergy with Other Therapeutic Modalities (e.g., Ionizing Radiation)

A significant area of preclinical research for this compound involves its combination with other therapeutic modalities, particularly ionizing radiation. Radiation therapy is a primary treatment for many cancers, and agents that can sensitize tumor cells to its effects (radiosensitizers) can greatly enhance its efficacy frontiersin.org.

In vivo studies have demonstrated that clofarabine can act as a potent radiosensitizer. The combination of clofarabine and radiation has been evaluated in several of the aforementioned human tumor xenograft models nih.gov. The results indicated that for certain tumor types, the combination was more effective than either treatment alone.

The combined effect on NCI-H460 lung tumors was found to be additive nih.gov. More impressively, in the SR475 head and neck, PANC-1 pancreatic, and HCT-116 colon tumor models, clofarabine significantly enhanced the effects of radiation, a phenomenon known as radiomodification nih.gov. The radiomodifying capacity of clofarabine was reported to be superior to that of gemcitabine in the PANC-1 and HCT-116 models nih.gov.

Further research has explored the radiosensitizing effects of clofarabine on different cell populations in vivo. Studies in mice have shown that clofarabine can sensitize bone marrow cells to ionizing radiation by a significant factor nih.gov. The combined treatment of clofarabine and ionizing radiation was found to be doubly sensitive in bone marrow cells compared to leukocytes nih.gov. Interestingly, clofarabine was also found to induce early DNA damage and radiosensitize non-proliferating leukocytes, suggesting that its mechanism of action as a radiosensitizer may not be solely dependent on the inhibition of DNA synthesis in dividing cells nih.gov.

Tumor Xenograft ModelCancer TypeOutcome of Clofarabine + Ionizing Radiation
SF-295GlioblastomaNo enhancement of radiation effect nih.gov
DU-145Prostate CancerNo difference compared to radiation alone nih.gov
NCI-H460Non-Small Cell Lung CancerAdditive effect nih.gov
SR475Head and Neck CancerRadiomodification (synergistic effect) nih.gov
PANC-1Pancreatic CancerRadiomodification (synergistic effect) nih.gov
HCT-116Colon CancerRadiomodification (synergistic effect) nih.gov

Future Directions in Clofarabine Triphosphate Research

Elucidating Novel Molecular Targets of Clofarabine (B1669196) Triphosphate

Beyond its canonical roles in disrupting DNA synthesis, recent studies suggest that clofarabine triphosphate may have additional molecular targets that contribute to its anti-cancer activity.

One area of investigation is the potential for direct protein binding. Research has indicated that clofarabine may have a novel mechanism of action by directly binding to the cell surface protein CD99, independent of its conversion to the triphosphate form. nih.gov This interaction was shown to inhibit the growth of Ewing sarcoma cells. nih.gov Further proteomic studies are warranted to identify other potential protein binding partners of this compound, which could reveal new signaling pathways affected by the drug.

Another emerging area of interest is the activation of innate immune signaling pathways. Recent findings have demonstrated that clofarabine can facilitate the binding of the tumor suppressor protein p53 to the stimulator of interferon genes (STING), leading to the activation of the non-canonical STING-NF-κB signaling pathway. This, in turn, promotes apoptosis, pyroptosis, and immunogenic cell death in melanoma and lung cancer cells.

The table below summarizes the established and novel molecular targets of Clofarabine and its triphosphate form.

TargetForm of ClofarabineEstablished/NovelPrimary Consequence
DNA PolymeraseTriphosphateEstablishedInhibition of DNA Synthesis
Ribonucleotide ReductaseTriphosphateEstablishedDepletion of dNTP pools
MitochondriaTriphosphateEstablishedInduction of Apoptosis
CD99ProdrugNovelInhibition of Ewing Sarcoma Cell Growth
STING PathwayProdrugNovelInduction of Apoptosis, Pyroptosis, and Immunogenic Cell Death

Investigation of Context-Dependent Mechanisms of Action

The efficacy of this compound can vary significantly depending on the cellular context, a phenomenon that is the subject of ongoing investigation.

One key factor influencing its mechanism of action is the proliferative state of the cell. The primary cytotoxic effects of this compound are most pronounced in rapidly dividing cells due to its direct interference with DNA replication. nih.gov However, evidence also suggests that clofarabine can induce apoptosis in non-proliferating cells, potentially through its effects on mitochondrial function. Further research is needed to fully elucidate the molecular pathways involved in its activity in quiescent cancer cells, which could have implications for treating slow-growing tumors.

The type of cancer also appears to dictate the dominant mechanism of action. While highly effective in hematological malignancies, clofarabine has shown more limited activity in solid tumors. This difference may be attributed to variations in drug transport, metabolism, and the genetic makeup of the cancer cells. For instance, the expression levels of nucleoside transporters and activating enzymes like deoxycytidine kinase can differ between leukemic cells and solid tumor cells, affecting the intracellular concentration of this compound.

Development of Next-Generation Analogs with Enhanced Intracellular Activity or Specificity

To improve upon the therapeutic index of clofarabine, researchers are actively developing next-generation analogs with enhanced intracellular activity and greater specificity for cancer cells.

One strategy involves modifying the chemical structure of clofarabine to increase its stability and resistance to degradation. The inclusion of a fluorine atom at the 2'-position of the arabinofuranosyl moiety in clofarabine enhances its stability against phosphorolytic cleavage, a feature that is being explored in the design of new analogs.

Another approach focuses on improving the delivery of the drug into cancer cells. Lipid conjugation, for example, is a technique where a lipid moiety is attached to the nucleoside analog. This modification is designed to increase the drug's ability to passively diffuse across the cell membrane, thereby bypassing the reliance on nucleoside transporters and potentially increasing intracellular drug levels.

Furthermore, efforts are being made to develop analogs with greater selectivity for tumor-specific enzymes or transporters. By designing molecules that are preferentially activated in cancer cells or have a higher affinity for cancer-specific targets, the off-target effects on healthy tissues could be minimized. A recent study identified an analog of clofarabine with enhanced activity against triple-negative breast cancer cells and improved cytotoxicity profiles.

Understanding Molecular Basis of Resistance in Diverse Cellular Contexts

The development of resistance to clofarabine is a significant clinical challenge. Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it.

Several mechanisms of resistance to clofarabine have been identified:

Decreased Drug Activation: The conversion of clofarabine to its active triphosphate form is a critical step for its cytotoxicity. Reduced expression or activity of the enzyme deoxycytidine kinase (dCK), which performs the initial phosphorylation, is a common mechanism of resistance. nih.govnih.gov Studies have shown that clofarabine-resistant leukemia cell lines exhibit significantly decreased expression of dCK RNA. nih.gov

Reduced Drug Uptake: The entry of clofarabine into cells is mediated by nucleoside transporters. A decrease in the expression of these transporters can limit the intracellular accumulation of the drug, leading to resistance. nih.gov

Increased Drug Efflux: The ATP-binding cassette (ABC) transporter ABCG2 has been shown to be involved in the efflux of clofarabine from cells. researchgate.netaacrjournals.org Overexpression of this transporter can reduce the intracellular concentration of the drug, thereby conferring resistance. The interplay between dCK activity and ABCG2-mediated efflux appears to be a critical determinant of clofarabine sensitivity. aacrjournals.org

Alterations in Apoptotic Pathways: Resistance can also arise from changes in the cellular machinery that controls programmed cell death. For example, the overexpression of anti-apoptotic proteins, such as Bcl-2, has been observed in clofarabine-resistant cell lines. nih.gov

The table below details some of the key molecules involved in clofarabine resistance.

MoleculeFunctionRole in Resistance
Deoxycytidine Kinase (dCK)Phosphorylates clofarabine to its active formDecreased expression or activity leads to reduced drug activation
Nucleoside TransportersMediate the uptake of clofarabine into cellsReduced expression leads to decreased intracellular drug concentration
ABCG2Efflux pump that removes clofarabine from cellsIncreased expression leads to enhanced drug efflux
Bcl-2Anti-apoptotic proteinOverexpression inhibits clofarabine-induced apoptosis

Q & A

What are the primary mechanisms of action of clofarabine triphosphate in leukemic cells, and how do these mechanisms inform experimental design?

This compound exerts cytotoxicity through three key mechanisms: (1) competitive inhibition of DNA polymerases (α and ε), terminating DNA strand elongation; (2) inhibition of ribonucleotide reductase (RNR), depleting deoxynucleotide triphosphate (dNTP) pools, particularly dCTP and dATP; and (3) induction of mitochondrial apoptosis via cytochrome c release . For experimental validation, researchers should design assays to measure dNTP pool dynamics (e.g., HPLC), DNA synthesis inhibition (³H-thymidine incorporation), and mitochondrial membrane potential changes (JC-1 staining). Cell cycle synchronization (e.g., serum starvation for G1-phase arrest) is critical to assess phase-specific effects, as this compound accumulates across all cell cycle phases .

How can researchers optimize methodologies to quantify intracellular this compound levels in preclinical models?

Accurate quantification requires LC-MS/MS with electrospray ionization (ESI), which offers superior sensitivity over APPI for phosphorylated metabolites . Protocols should include:

  • Cell processing : Immediate lysis with cold methanol to prevent phosphatase activity.
  • Internal standards : Stable isotope-labeled this compound for normalization.
  • Validation : Spike-and-recovery experiments in target cell lines (e.g., CEM, HL-60) to account for matrix effects.
    This approach has been validated in pediatric ALL patient plasma/urine, showing linearity across 1–500 ng/mL .

What experimental strategies address contradictions in this compound efficacy across leukemia subtypes?

Discrepancies in cytotoxicity (e.g., B-ALL vs. T-ALL cell lines) may arise from variability in deoxycytidine kinase (dCK) activity, dNTP pool adaptation, or drug efflux mechanisms . To resolve these:

  • dCK profiling : Quantify dCK mRNA/protein levels via qRT-PCR or Western blot.
  • Nucleotide pool analysis : Compare baseline dCTP/dATP ratios using enzymatic assays.
  • Isogenic models : Engineer dCK-knockout/-overexpression cell lines to isolate its role.
    For example, low dCK activity in T-ALL may necessitate combination therapies with hypomethylating agents (e.g., decitabine) to enhance dCK expression .

How does this compound’s pharmacokinetic profile influence dosing regimens in translational studies?

This compound exhibits prolonged intracellular retention (>50% remaining at 24 hours post-infusion) due to slow dephosphorylation, enabling intermittent dosing . Preclinical protocols should:

  • Mimic clinical PK : Use pulse dosing (e.g., 1-hour exposure in vitro) followed by drug-free intervals.
  • Monitor accumulation : Serial sampling in xenograft models (e.g., NOD/SCID mice) with LC-MS/MS.
  • Assess toxicity : Measure mitochondrial dysfunction (e.g., ATP depletion) in non-dividing cells, as clofarabine is toxic to both proliferating and quiescent cells .

What advanced techniques elucidate this compound’s interaction with ribonucleotide reductase?

This compound binds RNR’s allosteric site (A-site) with a Ki of 40 nM, while its diphosphate metabolite inhibits the catalytic site (C-site) . To study this:

  • Crystallography : Resolve RNR-clofarabine triphosphate co-structures to identify binding motifs.
  • Kinetic assays : Use ³²P-labeled CDP reduction assays to quantify RNR inhibition kinetics.
  • Computational modeling : Simulate competitive binding with dATP using molecular docking (e.g., AutoDock Vina). These methods revealed that this compound’s inhibition is reversible and dATP-dependent .

How can researchers design studies to evaluate this compound synergism with other antileukemic agents?

Synergy with decitabine occurs via p53R2 suppression, which exacerbates dNTP depletion and DNA damage . Experimental workflows should include:

  • Combinatorial dosing : Fixed-ratio designs (e.g., Chou-Talalay) to calculate combination indices.
  • Biomarker tracking : Measure p53R2 mRNA (qPCR) and γH2AX foci (immunofluorescence) as markers of RNR inhibition and DNA damage.
  • In vivo validation : Use patient-derived xenografts (PDXs) with sequential dosing (decitabine → clofarabine) to mirror clinical sequencing .

What methodologies resolve conflicting data on this compound’s mitochondrial toxicity mechanisms?

While this compound directly induces cytochrome c release in CLL cells, indirect effects via DNA damage may dominate in AML . To dissect these pathways:

  • Subcellular fractionation : Isolate mitochondria from treated cells and quantify cytochrome c (ELISA).
  • Caspase inhibition : Use Z-VAD-FMK to block apoptosis and assess residual mitochondrial damage.
  • Metabolite tracking : Compare this compound levels in mitochondrial vs. cytosolic fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.